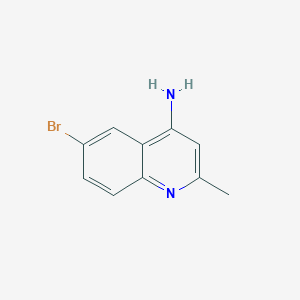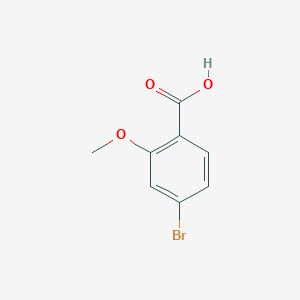
4-Bromo-2-methoxybenzoic acid
Descripción general
Descripción
“4-Bromo-2-methoxybenzoic acid” is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 g/mol . The IUPAC name for this compound is 4-bromo-2-methoxybenzoic acid . The compound is also known by other names such as 2-Methoxy-4-bromobenzoic acid and Benzoic acid, 4-bromo-2-methoxy- .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxybenzoic acid” can be represented by the SMILES string COC1=C(C=CC(=C1)Br)C(=O)O . This indicates that the compound contains a methoxy group (OCH3) and a bromo group (Br) attached to a benzene ring, along with a carboxylic acid group (COOH).
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-methoxybenzoic acid” include a molecular weight of 231.04 g/mol and a computed XLogP3 value of 2 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 229.95786 g/mol . The topological polar surface area is 46.5 Ų .
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromomethylbenzoic acid is used in the synthesis of 4-methoxymethylbenzoic acid .
- Methods of Application : The product obtained in the first step (4-bromomethylbenzoic acid) is not lachrymatory, unlike most benzyl halides. Most reactions involving NBS use carbon tetrachloride as a solvent, but in this work chlorobenzene was used instead .
- Results or Outcomes : 4-Bromomethylbenzoic acid can also be used to synthesize 4-vinylbenzoic acid .
- Scientific Field : Medicinal Chemistry
- Application Summary : 4-Bromo-2-methylbenzoic acid is used in the preparation of novel anthranilic acids as antibacterial agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Synthesis of 4-methoxymethylbenzoic acid
Preparation of Novel Anthranilic Acids
Propiedades
IUPAC Name |
4-bromo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLPETXJOGAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541184 | |
| Record name | 4-Bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzoic acid | |
CAS RN |
72135-36-5 | |
| Record name | 4-Bromo-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72135-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



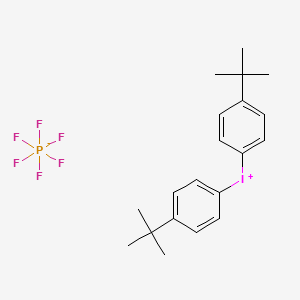




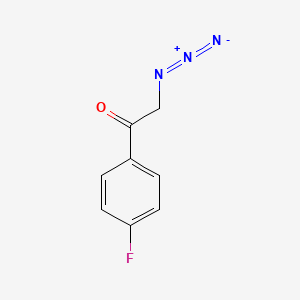
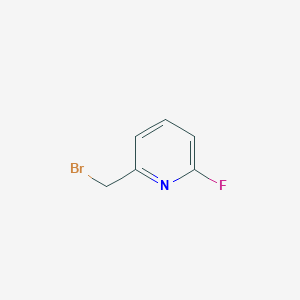
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
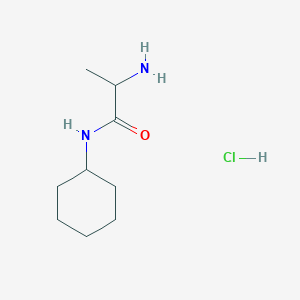
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

